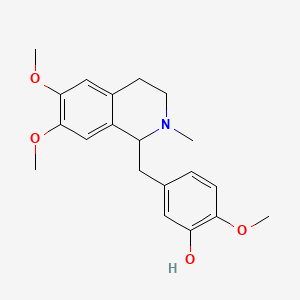

Laudanine

説明

Early Isolation and Characterization of Laudanine from Plant Sources

The isolation and characterization of natural products from plant sources involve various extraction and analytical techniques. mdpi.comnih.govvt.edurasayanjournal.co.in this compound has been reported in Papaver somniferum and Stephania macrantha, among other organisms. nih.gov Early investigations into the chemical constituents of opium led to the discovery and characterization of numerous alkaloids, including this compound. These processes typically involve separating the alkaloid from the complex plant matrix and determining its chemical structure using spectroscopic and chemical methods. vt.edurasayanjournal.co.in this compound has a molecular formula of C₂₀H₂₅NO₄ and a molecular weight of 343.4 g/mol . nih.gov

This compound's Position within the Benzylisoquinoline Alkaloid Family

This compound is classified as a benzylisoquinoline alkaloid (BIA). nih.gov Benzylisoquinolines are a large and diverse group of secondary metabolites found in many plant families, including Papaveraceae. oup.comgoogle.comwikipedia.org These alkaloids are characterized by a core structure containing an isoquinoline (B145761) ring substituted with a benzyl (B1604629) group at the C1 position. wikipedia.org The biosynthesis of benzylisoquinoline alkaloids originates from tyrosine via the intermediate norcoclaurine. oup.comwikipedia.org this compound is specifically described as a benzyltetrahydroisoquinoline, related to norlaudanosoline but with methyl substituents. nih.gov It is a member of the benzylisoquinoline subclass. nih.gov

Historical Significance and Contribution to Natural Product Chemistry Research

Natural products have historically played a crucial role in the discovery of new chemical entities and the development of organic chemistry. nih.govwou.eduiomcworld.com The study of alkaloids from plants like the opium poppy has been particularly significant. nih.gov The isolation and structural elucidation of alkaloids such as this compound contributed to the understanding of complex natural molecules and the development of analytical techniques. While less studied than morphine or codeine, this compound's presence in opium and its structural features have made it relevant in the broader context of alkaloid research and the investigation of plant biosynthetic pathways. Research into the biosynthesis of benzylisoquinoline alkaloids, including the enzymatic steps leading to compounds like this compound, continues to be an active area of natural product chemistry. oup.comnih.gov

Stereochemical Considerations and the Importance of (S)-Laudanine

This compound possesses a chiral center, leading to the existence of enantiomers, specifically (S)- and (R)-Laudanine. lookchem.com Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical aspect of natural product chemistry, as different stereoisomers can exhibit different biological activities. ntu.edu.sgmsu.edu (S)-Laudanine is a specific stereoisomer that is naturally occurring. lookchem.com The biosynthesis of benzylisoquinoline alkaloids often involves stereoselective enzymatic reactions. For instance, (S)-norcoclaurine is identified as a central precursor in the biosynthesis of many BIAs. wikipedia.org Research into the biosynthetic pathways has shown that enzymes like reticuline (B1680550) 7-O-methyltransferase (7OMT) can catalyze the formation of (S)-Laudanine from (S)-reticuline. nih.gov The specific stereochemistry at the chiral center is determined during these enzymatic steps. core.ac.uk The (S)-enantiomer is the one typically referred to in studies focusing on the naturally occurring compound. lookchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYHGNAJOKCMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871570 | |

| Record name | 5-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Laudanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-64-3, 301-21-3 | |

| Record name | Laudanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laudanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Laudanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUDANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994445H0VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Laudanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 - 185 °C | |

| Record name | (R)-Laudanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthetic Pathways and Enzymology of Laudanine

Identification of Precursors and Intermediate Metabolites in Laudanine Biosynthesis

The initial steps in the broader benzylisoquinoline alkaloid (BIA) pathway, from which this compound is derived, begin with the condensation of tyrosine-derived substrates, specifically dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine. caltech.edunih.govmdpi.com (S)-Norcoclaurine then undergoes a series of methylation and hydroxylation reactions to yield (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous BIAs, including morphinans, protoberberines, and this compound. royalsocietypublishing.orgcaltech.edunih.gov

Role of (S)-Reticuline as a Key Intermediate

(S)-Reticuline stands as a central branch point in BIA biosynthesis. royalsocietypublishing.orgcaltech.edunih.gov It is the direct precursor for the formation of (S)-laudanine in the N-methylated pathway. royalsocietypublishing.orgresearchgate.netnih.govnih.gov This conversion involves a specific O-methylation step at the 7-hydroxyl position of (S)-reticuline. royalsocietypublishing.orgresearchgate.netexpasy.org While (S)-reticuline is also channeled into other significant pathways, such as the biosynthesis of morphine and thebaine via its epimerization to (R)-reticuline, its role as the precursor to this compound is well-established through enzymatic studies and precursor feeding experiments. royalsocietypublishing.orgresearchgate.netnih.govnih.govnih.gov

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

The conversion of (S)-reticuline to (S)-laudanine is catalyzed by a specific O-methyltransferase. Subsequent steps in the pathway leading to related compounds like laudanosine (B1674548) involve further methylation. royalsocietypublishing.orgresearchgate.netnih.govnih.gov

Reticuline (B1680550) 7-O-Methyltransferase (7OMT) Activity and Specificity

The enzyme primarily responsible for the formation of this compound from reticuline is Reticuline 7-O-methyltransferase (7OMT), also referred to as (R,S)-reticuline 7-O-methyltransferase. royalsocietypublishing.orgnih.govexpasy.orgresearchgate.netnih.gov This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the hydroxyl group at the 7-position of the reticuline scaffold. expasy.orgresearchgate.netnih.gov Studies have shown that 7OMT from Papaver somniferum can methylate both (S)- and (R)-reticuline, indicating some flexibility in stereoisomer acceptance, although it specifically acts on N-methylated 1-benzylisoquinoline (B1618099) substrates. expasy.orgresearchgate.net The reaction yields (S)-laudanine and S-adenosyl-L-homocysteine (SAH) when (S)-reticuline is the substrate. expasy.org

Table 1: Reticuline 7-O-Methyltransferase (7OMT) Activity

| Substrate | Product | Methylated Position | Cofactor |

| (S)-Reticuline | (S)-Laudanine | 7-OH | S-adenosyl-L-methionine |

| (R)-Reticuline | (R)-Laudanine | 7-OH | S-adenosyl-L-methionine |

Involvement of Other O-Methyltransferases and N-Methyltransferases

While 7OMT is specific for the 7-O-methylation leading to this compound, other methyltransferases are involved in the broader BIA pathway. For instance, the formation of (S)-reticuline itself involves enzymes like norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT). royalsocietypublishing.orgcaltech.edunih.gov Following the formation of this compound, further O-methylation at the 3'-position by an uncharacterized 3'-O-methyltransferase (3'OMT) leads to the formation of laudanosine. royalsocietypublishing.orgresearchgate.netnih.govnih.gov N-methyltransferases, such as CNMT, are crucial for introducing the N-methyl group present in reticuline and subsequently this compound. royalsocietypublishing.orgcaltech.edunih.gov Some O-methyltransferases in related pathways may exhibit broader substrate specificity or catalyze methylation at multiple positions. nih.govnih.gov

Cytochrome P450 Monooxygenase Involvement in Related Pathways

Cytochrome P450 monooxygenases (P450s) are a superfamily of heme-containing enzymes that catalyze a variety of oxidative reactions in plant secondary metabolism, including BIA biosynthesis. mdpi.comwikipedia.orgnih.gov Although not directly involved in the methylation step catalyzed by 7OMT, P450 enzymes play crucial roles in other branches of the BIA pathway originating from (S)-reticuline. For example, a cytochrome P450-dependent monooxygenase, (S)-N-methyl coclaurine 3-hydroxylase (NMCH), is involved in the hydroxylation of (S)-N-methylcoclaurine to 3-hydroxy-N-methylcoclaurine, a precursor to (S)-reticuline. royalsocietypublishing.orgcaltech.edu Furthermore, P450 enzymes like salutaridine (B1681412) synthase (SalSyn, CYP719B1) are essential for the biosynthesis of morphinan (B1239233) alkaloids from (R)-reticuline, a pathway that branches off from (S)-reticuline. royalsocietypublishing.orgcaltech.edunih.gov While P450s are not directly on the this compound synthesis route from reticuline, their involvement in upstream steps and parallel pathways originating from the same key intermediate highlights the interconnected nature of BIA biosynthesis.

Genetic Basis and Regulation of this compound Biosynthesis

Table 2: Enzymes and Genes in this compound Biosynthesis Pathway (and related upstream steps)

| Enzyme Name | Abbreviation | Reaction Catalyzed | Gene (Example) | Localization (P. somniferum) |

| Norcoclaurine Synthase | NCS | Condensation of dopamine and 4-hydroxyphenylacetaldehyde to (S)-norcoclaurine | - | - |

| Norcoclaurine 6-O-Methyltransferase | 6OMT | (S)-Norcoclaurine to (S)-Coclaurine | - | - |

| Coclaurine N-Methyltransferase | CNMT | (S)-Coclaurine to (S)-N-Methylcoclaurine | - | - |

| (S)-N-Methylcoclaurine 3-Hydroxylase | NMCH | (S)-N-Methylcoclaurine to 3-hydroxy-N-methylcoclaurine | CYP80B1 | - |

| 3-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | 4'OMT | 3-hydroxy-N-methylcoclaurine to (S)-Reticuline | - | - |

| Reticuline 7-O-Methyltransferase | 7OMT | (S)-Reticuline to (S)-Laudanine | Ps7OMT | Parenchyma cells |

| 3'-O-Methyltransferase | 3'OMT | (S)-Laudanine to (S)-Laudanosine | (Uncharacterized) | - |

Identification and Characterization of Biosynthetic Gene Clusters

The genes involved in BIA biosynthesis in Papaver somniferum, including those potentially related to this compound formation, have been a subject of research. While the entire biosynthetic pathway to this compound is understood at the enzyme level, the specific organization of genes encoding these enzymes into distinct clusters has been investigated in the context of the broader BIA pathway nih.govpnas.org. Studies in Papaver somniferum have identified biosynthetic gene clusters associated with other BIA branches, such as the morphine and noscapine (B1679977) pathways oup.com. Gene clusters are defined as a localized group of genes that together encode a biosynthetic pathway for a compound, potentially including genes for biosynthetic enzymes, regulatory factors, and transporters plos.orgfrontiersin.org. In Papaver somniferum, genes encoding enzymes for the biosynthesis of noscapine and morphine have been found to form supergene clusters frontiersin.org. While a specific "this compound biosynthetic gene cluster" is not as prominently discussed as those for morphinan or noscapine, the enzyme 7OMT, crucial for this compound synthesis, has been identified and characterized nih.govnih.gov. Gene clustering is observed in plants for various specialized metabolic pathways and typically involves several nonhomologous genes participating in a shared pathway nih.gov.

Gene Expression Analysis and Transcriptional Regulation

Transcriptional regulation plays a crucial role in controlling the expression of genes involved in secondary metabolite biosynthesis, including BIAs nih.govmdpi.com. Understanding the transcriptional regulation of BIA biosynthesis in opium poppy is essential, although it is not yet fully characterized nih.gov. Gene expression analysis has shown that genes within the same cluster can be co-expressed, suggesting potential co-regulation oup.comnih.gov. Transcription factors (TFs) are primary regulators of gene expression nih.govmdpi.com. A member of the HB-HD-ZIP TF family, HB6, has been identified as likely regulating a set of 19 genes involved in the biosynthesis of various BIAs, including (S)-reticuline, morphinan, noscapine, sanguinarine, and this compound nih.govresearchgate.net. This suggests a coordinated transcriptional control over multiple branches of the BIA pathway. MicroRNAs (miRNAs) also contribute to post-transcriptional regulation in eukaryotes, including the regulation of secondary metabolite biosynthesis in plants nih.gov.

Cellular and Subcellular Localization of this compound Biosynthetic Enzymes

The biosynthesis of BIAs in Papaver somniferum involves the coordinated action of multiple cell types. While alkaloids accumulate in the laticifers, the enzymes responsible for their biosynthesis are localized to different cell types associated with the phloem system, including companion cells, sieve elements, and parenchyma cells oup.comfrontiersin.orgoup.com. Studies using immunolocalization techniques have provided insights into the cellular distribution of specific enzymes in the BIA pathway nih.govpnas.orgpnas.orgebi.ac.uknih.gov.

Reticuline 7-O-methyltransferase (7OMT), the enzyme directly involved in this compound formation, has been localized to parenchyma cells within the vascular bundle in the capsule and stem of Papaver somniferum pnas.orgpnas.orgebi.ac.uknih.gov. Specifically, 7OMT was found in parenchyma cells distal to laticifers researchgate.netpnas.org. This indicates that the synthesis of this compound, at least the final methylation step catalyzed by 7OMT, occurs in these parenchyma cells.

Other enzymes involved in earlier steps of the BIA pathway leading to (S)-reticuline, such as 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), have also been found predominantly in parenchyma cells within the vascular bundle nih.govpnas.orgpnas.orgebi.ac.uknih.gov. This suggests that the early and intermediate stages of BIA biosynthesis, including the formation of precursors to this compound, occur in parenchyma cells associated with the vascular bundle nih.govpnas.org.

The subcellular localization of these enzymes within the parenchyma cells can vary. Some enzymes involved in the formation of (S)-reticuline have been localized proximal to the sieve element reticulum oup.com. Generally, biosynthetic pathways can involve proteins synthesized in the endoplasmic reticulum, modified in the Golgi, and transported to various cellular destinations csjmu.ac.in.

Role of Laticifers and Parenchyma Cells in Alkaloid Accumulation

Laticifers are specialized internal secretory cells in Papaver somniferum that form an articulated network and are the primary site of alkaloid accumulation, including morphinan alkaloids like morphine and codeine, as well as other BIAs found in the latex researchgate.netnih.govfrontiersin.orgpnas.orgebi.ac.uknih.govresearchgate.net. While alkaloids accumulate in the laticifer cytoplasm (latex), the biosynthesis of these compounds involves other cell types frontiersin.org.

Research indicates a spatial separation between the sites of biosynthesis and accumulation of BIAs in Papaver somniferum. Early stages of BIA biosynthesis, including steps leading to (S)-reticuline and the formation of this compound by 7OMT, occur in parenchyma cells associated with the vascular bundle researchgate.netnih.govpnas.orgpnas.org. After synthesis in parenchyma cells, alkaloid intermediates or the final products are transported to the laticifers for accumulation nih.gov. This transport could occur via symplastic movement through plasmodesmata or apoplastic movement mediated by transporters oup.com.

While laticifers are the storage site, parenchyma cells play a crucial role in the biosynthetic process itself, producing the enzymes and carrying out the metabolic conversions that lead to the formation of this compound and other BIAs researchgate.netnih.govnih.govpnas.orgpnas.orgebi.ac.uknih.gov. The distinct cellular localization of biosynthetic enzymes and the accumulation of alkaloids in laticifers highlight a complex metabolic partitioning within the plant tissue.

Table 1: Cellular Localization of Key Enzymes in BIA Biosynthesis in Papaver somniferum

| Enzyme | Reaction Catalyzed | Primary Cellular Localization (Capsule/Stem) | Reference |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Involved in (S)-reticuline formation | Parenchyma cells within the vascular bundle | pnas.orgpnas.orgebi.ac.uknih.gov |

| Reticuline 7-O-methyltransferase (7OMT) | Converts (S)-reticuline to (S)-laudanine | Parenchyma cells within the vascular bundle | researchgate.netpnas.orgpnas.orgebi.ac.uknih.gov |

| Salutaridinol 7-O-acetyltransferase (SalAT) | Involved in morphine biosynthesis | Parenchyma cells within the vascular bundle | pnas.orgpnas.orgebi.ac.uknih.gov |

| Berberine bridge enzyme (BBE) | Converts (S)-reticuline to (S)-scoulerine (sanguinarine pathway) | Parenchyma cells (root cortex) | pnas.orgebi.ac.uknih.gov |

| Codeinone reductase (COR) | Involved in morphine biosynthesis | Laticifers | nih.govpnas.orgpnas.orgebi.ac.uknih.gov |

Iii. Chemical Synthesis and Synthetic Methodologies of Laudanine and Its Analogs

Strategies for Total Synthesis of Laudanine

Total synthesis of this compound involves constructing the entire molecule from simpler, readily available precursors. This often requires carefully orchestrated sequences of reactions to build the complex tetrahydroisoquinoline scaffold and introduce the specific methoxy (B1213986) and hydroxyl substituents in the correct positions.

Retrosynthetic Analysis Approaches to the this compound Scaffold

Retrosynthetic analysis is a key strategy in planning the total synthesis of complex molecules like this compound. icj-e.org It involves working backward from the target molecule to identify simpler precursor molecules through a series of "disconnections," representing the reverse of known chemical reactions. icj-e.org For the benzylisoquinoline scaffold of this compound, common retrosynthetic disconnections might involve breaking the bond between the tetrahydroisoquinoline core and the benzyl (B1604629) group, or disconnections within the tetrahydroisoquinoline ring itself. This process aims to simplify the molecular structure into commercially available starting materials. icj-e.org

One common approach in the synthesis of tetrahydroisoquinolines, including those related to this compound, is the Pictet-Spengler cyclization. This reaction forms the core tetrahydroisoquinoline ring by cyclizing a β-arylethylamine with an aldehyde or masked aldehyde. Retrosynthetically, this suggests precursors that are a substituted β-arylethylamine and a substituted benzaldehyde.

Development of Key Synthetic Intermediates

The synthesis of this compound relies on the preparation of key synthetic intermediates that facilitate the construction of the final molecular architecture. Based on retrosynthetic analysis, common intermediates include substituted β-arylethylamines and substituted phenylacetaldehydes or their equivalents. For example, the benzyl component of N-norlaudanidine, a related alkaloid, was synthesized through a five-step route starting from 3-hydroxy-4-methoxybenzaldehyde. collectionscanada.gc.ca Another approach involves the use of α-aminonitriles as key intermediates in the synthesis of tetrahydroisoquinolines. researchgate.net These intermediates can undergo alkylation followed by elimination of HCN to form imines, which can then be reduced. researchgate.net

In some synthetic routes, intermediates like 1,2-dehydroreticuline (B1196774) are utilized, which can be stereoselectively reduced to yield specific enantiomers of related alkaloids. researchgate.net The controlled functionalization and protection/deprotection of hydroxyl and amine groups on these intermediates are crucial for directing the synthesis towards the desired this compound scaffold. collectionscanada.gc.ca

Challenges and Innovations in Multistep this compound Synthesis

Multistep synthesis of complex alkaloids like this compound presents several challenges, including achieving regioselectivity and stereoselectivity, managing protecting groups, and optimizing reaction conditions for yield and purity. beilstein-journals.org The formation of the tetrahydroisoquinoline ring and the precise placement of methyl and methoxy groups require careful control.

Innovations in this compound synthesis and related benzylisoquinoline alkaloids include the development of new catalytic methods and the application of protecting-group-free synthesis strategies. researchgate.netrroij.com The use of specific catalysts and optimized reaction conditions can improve efficiency and reduce the number of synthetic steps. mdpi.com For instance, some syntheses have employed electrophilic addition reactions, reduction of nitro groups, and palladium-catalyzed biaryl coupling reactions as key steps. mdpi.com The integration of computational tools and automation is also emerging as a way to accelerate the design and execution of complex synthetic routes. rroij.comdrugtargetreview.com

Enantioselective Synthesis of this compound and its Stereoisomers

This compound possesses a chiral center, leading to the existence of (S)- and (R)-enantiomers. lookchem.com Enantioselective synthesis aims to produce one specific enantiomer in excess of the other, which is often crucial for studying biological activity. york.ac.uknih.gov

Asymmetric Catalysis in Stereocontrolled this compound Synthesis

Asymmetric catalysis employs chiral catalysts to induce stereoselectivity in a reaction, allowing for the preferential formation of one enantiomer. nih.govwikidoc.orguclm.es This approach is highly efficient as a small amount of chiral catalyst can produce a large quantity of chiral product. wikidoc.orguclm.es In the context of tetrahydroisoquinoline synthesis, including potential routes to this compound, asymmetric hydrogenation of imines or enamine precursors using chiral transition metal complexes has been explored. researchgate.netuclm.esgoogle.com Noyori catalysts, for example, have been used in asymmetric transfer hydrogenation of imines formed from α-aminonitrile intermediates. researchgate.net

Other asymmetric catalytic approaches that could be relevant to this compound synthesis include iridium-catalyzed asymmetric reactions and the use of bifunctional organocatalysts. nih.govresearchgate.netfrontiersin.org The design and synthesis of highly effective chiral catalysts are ongoing areas of research in asymmetric synthesis. nih.govnih.gov

Chiral Auxiliary and Chiral Ligand Approaches

Chiral auxiliaries and chiral ligands are also employed to achieve stereocontrol in the synthesis of chiral molecules like this compound. york.ac.ukwikidoc.orgwikipedia.orgsigmaaldrich.com

Chiral auxiliaries are stereogenic groups temporarily attached to the substrate molecule. york.ac.ukwikipedia.org The chirality of the auxiliary influences the stereochemical outcome of subsequent reactions. york.ac.ukwikipedia.org After the desired stereocenter is formed, the auxiliary is typically removed and can often be recovered. york.ac.ukwikipedia.org This strategy has been successfully applied in the enantioselective synthesis of N-norlaudanidine, a related benzyltetrahydroisoquinoline alkaloid, using (S)- or (R)-α-methylbenzylamine as a chiral auxiliary in a Bischler-Napieralski cyclization-reduction sequence. collectionscanada.gc.ca

Chiral ligands are enantiopure organic compounds that bind to a metal center to form an asymmetric catalyst. wikidoc.orgrsc.org The chiral environment created by the ligand around the metal center dictates the stereochemical course of the reaction. wikidoc.org Various types of chiral ligands, including phosphine (B1218219) ligands and N,N'-dioxide ligands, have been developed and applied in asymmetric catalysis. nih.govrsc.orgdiva-portal.org The use of chiral ligands in metal-catalyzed reactions, such as asymmetric hydrogenation or other bond-forming reactions, can provide high levels of enantioselectivity in the synthesis of chiral tetrahydroisoquinolines relevant to this compound. google.comresearchgate.netsnnu.edu.cn

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs often involves modifications to the core isoquinoline (B145761) and benzyl moieties of the molecule. These modifications can lead to compounds with altered biological activities or improved properties.

Modifications of the Isoquinoline and Benzyl Moieties

Modifications to the isoquinoline ring system or the benzyl group are common strategies in the synthesis of this compound analogs. The isoquinoline core itself can be synthesized through various methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction, which are well-established routes for the preparation of substituted isoquinolines wikipedia.orgmdpi.com. These methods typically involve the cyclization of a β-phenylethylamine derivative wikipedia.org. For instance, the Bischler-Napieralski reaction involves the acylation and cyclodehydration of a β-phenylethylamine with a Lewis acid to yield a 3,4-dihydroisoquinoline, which can then be dehydrogenated wikipedia.org. The Pictet-Spengler reaction is another intramolecular electrophilic cyclization strategy used to access tetrahydroisoquinolines mdpi.com.

Modifications can include altering the substitution patterns on either the isoquinoline or the benzyl ring, such as the addition or removal of hydroxyl, methoxy, or methyl groups. The positions of these substituents significantly influence the properties of the resulting analog. For example, this compound itself is characterized by specific methoxy and hydroxyl group placements. Analogs might explore variations in these positions or introduce different functional groups.

Research has explored the synthesis of isoquinoline derivatives with various substituents. One study described the synthesis of tricyclic isoquinoline derivatives through the reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) with dimethyl acetylenedicarboxylate (B1228247) mdpi.com. This reaction exemplifies how the isoquinoline core can be modified and fused with other ring systems to create novel structures mdpi.com. Another approach for synthesizing isoquinoline derivatives involves a sequential cyclization–deoxygenation reaction of 2-alkynylbenzaldoximes thieme-connect.de.

Modifications on the benzyl moiety can involve similar strategies, altering the substitution pattern or introducing different linkers between the isoquinoline and benzyl parts of the molecule. The synthesis of O4'-benzyl-hispidol derivatives and analogous O3'-benzyl derivatives illustrates the modification of a benzyl group attached to a core structure to explore changes in biological activity nih.gov.

Stereochemical Purity in Analog Synthesis

Stereochemical purity is a critical aspect in the synthesis of pharmaceutical compounds, including this compound analogs, as different stereoisomers can exhibit vastly different biological activities and safety profiles. This compound, like many benzylisoquinoline alkaloids, possesses chiral centers, particularly at the C-1 position of the tetrahydroisoquinoline ring. The natural biosynthesis often yields specific stereoisomers, such as (S)-reticuline, a precursor to this compound royalsocietypublishing.org.

Achieving stereocontrol in the chemical synthesis of this compound analogs can be challenging. Traditional chemical methods may yield racemic mixtures, requiring subsequent resolution steps to obtain the desired enantiomer. Diastereoselective and enantioselective synthetic strategies are employed to control the stereochemistry during bond formation.

Research in stereocontrolled synthesis of various compound classes, including those with multiple stereocenters, highlights the importance of designing synthetic routes that dictate the spatial arrangement of atoms nih.govnih.gov. For instance, studies on the stereocontrolled synthesis of β-lactams within rotaxanes demonstrate how mechanical bonds can influence intramolecular cyclization reactions to achieve regio- and diastereoselectivity researchgate.net. While this specific example is not directly about this compound, it illustrates the principles of using controlled environments or catalysts to guide stereochemical outcomes.

In the context of benzylisoquinoline alkaloids, the stereochemistry at the C-1 position is crucial. The biosynthesis of (S)-reticuline, a key intermediate, involves specific enzymes that ensure the correct stereochemical outcome royalsocietypublishing.org. Chemical synthesis aiming for specific this compound stereoisomers would need to incorporate chiral catalysts, chiral auxiliaries, or utilize starting materials with defined stereochemistry.

Chemoenzymatic and Biotechnological Approaches for this compound Production

Chemoenzymatic and biotechnological approaches offer promising alternatives to traditional chemical synthesis for the production of this compound and other benzylisoquinoline alkaloids. These methods leverage the high specificity and efficiency of enzymes, often operating under milder conditions compared to chemical reactions mdpi.commdpi.com.

The biosynthesis of this compound in plants proceeds through a series of enzymatic steps starting from tyrosine royalsocietypublishing.orgcaltech.edunih.gov. Key intermediates include (S)-norcoclaurine and (S)-reticuline royalsocietypublishing.orgcaltech.edunih.gov. (S)-Reticuline is a major branch point intermediate in the biosynthesis of various BIAs, including morphinans and substituted benzylisoquinolines like this compound and papaverine (B1678415) nih.gov. The conversion of (S)-reticuline to (S)-laudanine is catalyzed by reticuline (B1680550) 7-O-methyltransferase (7OMT) royalsocietypublishing.orgnih.govcaltech.edu.

Biotechnological approaches involve reconstructing these plant biosynthetic pathways in engineered microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli caltech.educaltech.edunih.govrsc.org. This allows for the de novo biosynthesis of BIAs from simple precursors like tyrosine or glucose caltech.edursc.org. Engineered yeast strains have been developed to produce (R,S)-reticuline and downstream BIAs caltech.edu. While the enzymatic conversion of reticuline to this compound using recombinant 7OMT has been explored in yeast, detectable production of this compound was not always achieved in initial attempts caltech.edu.

Microbial production of (R,S)-laudanosine, a related alkaloid, has been achieved in E. coli by feeding (R,S)-norlaudanosoline to strains expressing O-methyltransferases and N-methyltransferases rsc.org. However, challenges remain, such as low yields due to poor enzyme activities and the accumulation of methylated intermediates like (R,S)-reticuline and (R,S)-laudanine, which can complicate isolation rsc.org.

Chemoenzymatic synthesis combines chemical steps with enzymatic transformations. This can be particularly useful for reactions where an enzyme offers high selectivity (e.g., stereoselectivity) that is difficult to achieve chemically. For instance, enzymes can be used for specific methylation or hydroxylation steps in the synthesis of this compound analogs. Biocatalysis, using isolated enzymes or whole cells, is increasingly applied in the synthesis of active pharmaceutical ingredients due to its ability to provide high regio-, stereo-, and enantioselectivity under mild conditions mdpi.commdpi.comnih.gov.

Research findings indicate that reticuline production levels in engineered yeast can vary significantly depending on the combination of enzyme variants used, highlighting the need for optimization of enzyme expression and activity in these heterologous systems caltech.edu.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Catalyzed Reaction | Source Organism(s) (Examples) |

| Norcoclaurine synthase | NCS | Dopamine (B1211576) + 4-HPAA → (S)-Norcoclaurine | Papaver somniferum, Coptis japonica royalsocietypublishing.orgcaltech.edunih.gov |

| Norcoclaurine 6-O-methyltransferase | 6OMT | (S)-Norcoclaurine → (S)-Coclaurine | Thalictrum flavum, Papaver somniferum royalsocietypublishing.orgcaltech.edunih.gov |

| Coclaurine (B195748) N-methyltransferase | CNMT | (S)-Coclaurine → (S)-N-methylcoclaurine | Coptis japonica, Papaver somniferum royalsocietypublishing.orgcaltech.edunih.gov |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | (S)-3'-hydroxy-N-methylcoclaurine → (S)-Reticuline | Papaver somniferum caltech.edunih.gov |

| Reticuline 7-O-methyltransferase | 7OMT | (S)-Reticuline → (S)-Laudanine | Papaver somniferum royalsocietypublishing.orgnih.govcaltech.edu |

Table 2: Examples of Microbial Production Efforts for BIAs (including this compound precursors)

| Host Organism | Target Compound(s) | Key Enzymes Expressed (Examples) | Notes | Source |

| Saccharomyces cerevisiae | (R,S)-Reticuline, Downstream BIAs | 6OMT, CNMT, 4'OMT, others | Production levels varied with enzyme variants; efforts towards this compound production faced challenges. | caltech.edu |

| Escherichia coli | (R,S)-Laudanosine (from fed precursor), (S)-THIQAs | O-MTs, NMTs, IRED, CNMT, GDH | Production of laudanosine (B1674548) from fed norlaudanosoline; synthesis of (S)-THIQAs using artificial pathways. | rsc.org |

Iv. Structural Analysis and Structure Activity Relationship Research of Laudanine

Elucidation of Laudanine Stereochemistry and Absolute Configuration

This compound contains a chiral center at the C-1 position of the tetrahydroisoquinoline ring. The stereochemistry at this center determines the existence of enantiomers, specifically (R)- and (S)-configurations. libretexts.orgwikipedia.orglibretexts.org The racemic form, dl-laudanidine, is a mixture of both (R) and (S) enantiomers. nih.govdrugfuture.com (+)-Laudanine corresponds to the L-(+)-Laudanidine stereoisomer. wikidata.org The absolute configuration, R or S, is assigned based on the Cahn-Ingold-Prelog priority rules, which consider the atomic numbers of the substituents attached to the chiral center. libretexts.orgwikipedia.orglibretexts.org While the sign of optical rotation (+ or -) was historically used, it does not directly correlate with the absolute configuration (R or S). wikipedia.orglibretexts.org X-ray crystallography is a primary method for experimentally determining absolute configuration, although other techniques like optical rotatory dispersion and vibrational circular dichroism can also be employed. wikipedia.orgutsunomiya-u.ac.jp

Advanced Spectroscopic Methods for Structural Characterization

Spectroscopic methods are crucial for confirming the structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules, including alkaloids like this compound. emerypharma.comwiley.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the arrangement of atoms and their connectivity. emerypharma.comwiley.comnih.govresearchgate.net

1D NMR (¹H NMR and ¹³C NMR): ¹H NMR spectra provide information on the types of protons, their chemical environments (chemical shift), their neighboring protons (splitting patterns and coupling constants), and their relative numbers (integration). ¹³C NMR provides information on the carbon skeleton. Analysis of chemical shifts and coupling patterns in the 1D spectra helps in assigning signals to specific protons and carbons in the this compound molecule. emerypharma.com

2D NMR: 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide correlations between nuclei. wiley.com COSY reveals correlations between coupled protons, helping to establish connectivity through bonds. emerypharma.com HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular framework and confirming the positions of substituents. These 2D techniques are vital for unambiguous assignment of signals and full structural characterization. wiley.comresearchgate.netacs.org

Mass Spectrometry (MS and MS/MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. msu.educhemguide.co.uk

MS: In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound. msu.educhemguide.co.uk For this compound (C₂₀H₂₅NO₄), the molecular weight is approximately 343.4 g/mol , and the monoisotopic mass is around 343.178 Da. nih.govwikidata.orgdrugfuture.comuni.lu

MS/MS (Tandem Mass Spectrometry): MS/MS involves the fragmentation of a selected ion (precursor ion) and analysis of the resulting fragment ions (product ions). msu.educhemguide.co.uk The fragmentation pattern is characteristic of the compound's structure, as bonds break in predictable ways. chemguide.co.uklibretexts.org Analysis of the fragment ions can provide insights into the substructures present in this compound. For example, fragmentation of the protonated molecular ion of related benzylisoquinoline alkaloids can involve the loss of methyl groups or cleavage of the C-C bond between the benzyl (B1604629) and isoquinoline (B145761) rings, yielding characteristic fragment ions. researchgate.netresearchgate.net Predicted collision cross-section (CCS) values from techniques like ion mobility-mass spectrometry can also provide additional structural information. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared light by the molecule, which causes molecular bonds to vibrate at specific frequencies. sketchy.com The IR spectrum shows absorption bands corresponding to different functional groups present, such as hydroxyl (-OH), amine (N-H), aromatic C=C, and ether (C-O) stretching vibrations. sketchy.comkahedu.edu.in These characteristic bands help confirm the presence of key functional groups in this compound.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which causes electronic transitions within the molecule. sketchy.comlumenlearning.commsu.edudrawellanalytical.com Compounds with conjugated pi systems typically exhibit absorption in the UV-Vis region. lumenlearning.commsu.edu While specific UV-Vis data for this compound were not extensively detailed in the search results, related alkaloids can show characteristic UV absorption patterns. researchgate.net UV-Vis spectroscopy can be used to detect the presence of chromophores and provide information about the electronic structure.

Conformational Analysis of this compound and Related Compounds

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. libretexts.org These different conformations can have varying energy levels. While specific detailed conformational analysis studies solely focused on this compound were not prominently found in the search results, conformational analysis is a standard practice for understanding the three-dimensional structure and flexibility of molecules, particularly in the context of their interactions with biological targets. Studies on related chiral molecules, such as heroin (which also contains a tetrahydroisoquinoline core), utilize techniques like chiroptical spectroscopy (Electronic Circular Dichroism and Vibrational Circular Dichroism) combined with computational methods (Density Functional Theory) to investigate stable conformers and their relative abundances in solution. researchgate.net Such approaches could be applied to this compound to understand its preferred conformations.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. gardp.orgwikipedia.orgcollaborativedrug.comazolifesciences.com By synthesizing and testing analogs of a lead compound, researchers can identify which parts of the molecule are essential for activity and which modifications enhance or diminish that activity. gardp.orgwikipedia.orgazolifesciences.com

While the search results indicate that this compound is a naturally occurring alkaloid found alongside other opium alkaloids like morphine and codeine, detailed SAR studies specifically centered on this compound's biological activities and how structural changes affect them were not extensively provided. kahedu.edu.inontosight.ai However, the principle of SAR is fundamental in medicinal chemistry and would be applied to this compound and its analogs if they were being investigated for potential therapeutic uses. gardp.orgwikipedia.orgcollaborativedrug.comazolifesciences.comnih.gov Understanding the SAR of this compound would involve systematically modifying its structure, such as altering the methoxy (B1213986) groups, the N-methyl group, or the substitution pattern on the benzyl ring, and then evaluating the biological effects of these modified compounds. This process helps in identifying key structural features responsible for any observed activity and can guide the design of more potent or selective analogs. gardp.orgwikipedia.orgazolifesciences.comnih.gov

Data Tables

Based on the information gathered, a table summarizing key computed and experimental properties of this compound can be presented:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅NO₄ | PubChem nih.govwikidata.orguni.lufoodb.ca |

| Molecular Weight (Avg.) | 343.4 g/mol | PubChem nih.govdrugfuture.comuni.lufoodb.ca |

| Monoisotopic Mass | 343.17835828 Da | PubChem uni.lufoodb.ca |

| Melting Point | 167 °C or 184-185 °C | PubChem nih.gov, PubChem drugfuture.com |

| XLogP3 (predicted) | 3.3 | PubChem nih.govuni.lu |

| IUPAC Name | 5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenol | PubChem nih.govdrugfuture.comuni.lufoodb.ca |

| CAS Registry Number | 85-64-3 | PubChem nih.govwikidata.orgdrugfuture.com |

| PubChem CID | 92732 | PubChem nih.govwikidata.orguni.lu |

| ChEBI ID | 76103 | PubChem nih.govwikidata.orgebi.ac.uk |

| InChI | InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3 | PubChem nih.govwikidata.orguni.lufoodb.ca |

| InChIKey | MPYHGNAJOKCMAQ-UHFFFAOYSA-N | PubChem nih.govwikidata.orguni.lufoodb.ca |

| SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC | PubChem nih.govwikidata.orguni.lu |

| Stereochemistry | Racemic ((+/-) or dl) | Inxight Drugs ncats.io, PubChem nih.govdrugfuture.com |

| Predicted Collision Cross Section ([M+H]⁺) | 183.0 Ų | PubChem uni.lu |

Influence of Functional Group Modifications on Molecular Interactions

While the general principle of functional group modifications influencing molecular interactions and biological activity is well-established nih.govctdbase.orgnih.govzhanggroup.orgwikipedia.org, detailed research findings specifically on the influence of targeted functional group modifications of this compound on its molecular interactions were not extensively covered in the provided search results. However, comparisons with related benzylisoquinoline alkaloids, such as reticuline (B1680550) and laudanosine (B1674548), which differ in their functional group patterns (e.g., methylation), suggest that these variations can lead to differences in biological activity. For instance, this compound and laudanosine reportedly showed only marginal antiprotozoal activity compared to reticuline in one study. medrxiv.org This implies that the specific arrangement and nature of functional groups within the benzyltetrahydroisoquinoline scaffold, including the methylation pattern seen in this compound, contribute to the observed biological profile.

Stereochemical Effects on Binding and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. nih.govnih.govresearchgate.net Biological systems, including enzymes and receptors, often exhibit high selectivity for specific stereoisomers, meaning that different stereoisomers of the same compound can have vastly different biological effects or potencies. nih.govresearchgate.netguidetopharmacology.org This discrimination arises from the specific three-dimensional fit required for effective binding and interaction with chiral biological targets. nih.govnih.govguidetopharmacology.org

This compound is a chiral molecule, and its absolute configuration has been determined for specific isomers, such as R-laudanine. wikipedia.orgnih.gov The existence of different stereoisomers (enantiomers or diastereomers) of this compound suggests the potential for stereochemistry to influence its binding to biological targets and its resulting activity. While the importance of stereochemistry in biological systems is widely recognized nih.govnih.govresearchgate.netguidetopharmacology.org, detailed comparative studies on the biological activities of different stereoisomers of this compound were not prominently featured in the provided search results. One study mentioned using racemic this compound, a mixture of stereoisomers. fishersci.co.uk The observation that this compound and laudanosine (which also has defined stereochemistry, e.g., (S)-laudanosine nih.gov) showed similar antiplasmodial activities in one instance nih.gov hints that for that specific activity, the stereochemical differences between them might not have led to a significant divergence in outcome, although this does not negate the general importance of stereochemistry for this class of compounds.

Computational Chemistry Approaches to this compound SAR (e.g., QSAR, Docking)

Computational chemistry methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are valuable tools in SAR research. nih.govwikipedia.orgnih.govfoodb.cauni.luuni.luwikipedia.org QSAR aims to establish mathematical relationships between structural and molecular properties of a series of compounds and their biological activities, allowing for the prediction of activity for new or untested compounds. nih.govnih.govuni.lu Molecular docking, on the other hand, simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein) to predict the preferred binding pose and estimate the binding affinity. nih.govnih.gov

These computational approaches can complement experimental SAR studies by providing insights into the molecular basis of interactions and helping to guide the design of new compounds with improved properties. wikipedia.orgfoodb.cawikipedia.org Docking studies have been applied to benzylisoquinoline alkaloids, the class of compounds to which this compound belongs, to investigate their interactions with biological targets. wikipedia.orgnih.gov For instance, docking studies have been used to explore the binding of benzylisoquinoline alkaloids in the context of morphine biosynthesis, a pathway in which this compound is an intermediate. wikipedia.orgnih.gov While the provided search results mention the application of docking to this class of compounds and in the context of this compound's biosynthetic role wikipedia.org, detailed QSAR studies or extensive molecular docking analyses specifically focused on elucidating the broader SAR of this compound across various potential targets were not a major focus of the provided snippets. However, the principles and techniques of computational chemistry, including QSAR and docking, are applicable to the study of this compound's SAR and can provide valuable information about the influence of its structure on its interactions and potential activities. nih.govuni.luuni.luwikipedia.orgnih.govnih.gov

V. Molecular and Cellular Mechanisms of Laudanine Action Preclinical Focus

Investigation of Laudanine Interactions with Cellular Receptors and Ion Channels

Preclinical investigations into this compound's mechanism of action involve assessing its ability to interact with a variety of cellular receptors and ion channels. These interactions can modulate cellular function by altering signaling cascades or ion flow across membranes.

Radioligand Binding Assays and Kinetics (in vitro/ex vivo)

Radioligand binding assays are a fundamental technique employed to characterize the binding affinity and selectivity of a compound for a specific receptor or ion channel in vitro or ex vivo. giffordbioscience.comoncodesign-services.comnih.govumich.eduwikipedia.org These assays typically involve incubating a tissue preparation (such as cell membranes or tissue homogenates) with a radioactively labeled ligand that is known to bind to the target, in the presence or absence of varying concentrations of the test compound, this compound. giffordbioscience.comoncodesign-services.comnih.govumich.edumerckmillipore.com By measuring the amount of radioligand displaced by this compound, researchers can determine its binding affinity, commonly expressed as an inhibition constant (Ki) or IC50 value. giffordbioscience.comnih.govmerckmillipore.comscispace.com

Radioligand binding studies have indicated that (S)-(-)-laudanine can interact with certain biological targets. For instance, radioligand displacement studies have been used to assess the binding of (S)-(-)-tetrahydropalmatine (THP), a related alkaloid, which showed opioid-like binding with IC50 values of 10 and 34 μM against different targets. scispace.com While direct radioligand binding data specifically for this compound across a broad panel of receptors and ion channels is not extensively detailed in the immediate search results, the methodology described is standard for investigating such interactions. giffordbioscience.comoncodesign-services.comnih.govumich.eduwikipedia.orgmerckmillipore.com

Enzymatic Targets and Allosteric/Inhibitory Effects of this compound

Enzymes represent another class of potential molecular targets for this compound. Compounds can interact with enzymes at their active site, leading to competitive or non-competitive inhibition, or at allosteric sites, altering enzyme conformation and activity. gardp.orgpatsnap.com

Some research suggests that this compound may interact with enzymes involved in metabolic processes. For instance, racemic this compound has been reported to inhibit recombinant human topoisomerase I, albeit with limited potency. scispace.com This indicates a potential, though perhaps weak, enzymatic target for this compound. The mechanism of enzyme inhibition can be varied, including competitive binding with the substrate or binding to an allosteric site. patsnap.com Detailed studies, such as enzyme kinetics and structural analysis of this compound-enzyme complexes, would be necessary to fully characterize these interactions and determine if the effects are allosteric or inhibitory.

Cellular Uptake and Transport Mechanisms of this compound

Understanding how a compound enters and is transported within cells is essential for comprehending its intracellular concentration and access to intracellular targets. Cellular uptake can occur through various mechanisms, including passive diffusion, facilitated diffusion, or active transport mediated by specific transporters. googleapis.commit.edumdpi.comnih.govmdpi.com

Vi. Analytical Methodologies for Laudanine Quantification and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating laudanine from other compounds in a mixture before detection and quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the separation and quantification of various compounds, including alkaloids like this compound. jneonatalsurg.comasianjpr.com Method development in HPLC involves optimizing parameters such as the mobile phase composition, stationary phase (column) selection, flow rate, temperature, and detection wavelength to achieve adequate separation, sensitivity, and resolution for the target analyte. jneonatalsurg.compreprints.orgresearchgate.net The objective is to establish a robust analytical procedure that provides accurate and precise results. preprints.orgresearchgate.net

HPLC methods can be developed for both qualitative and quantitative analysis. asianjpr.com The choice of mobile phase (often a mixture of solvents) and stationary phase dictates how the components of a sample interact and separate as they pass through the column. asianjpr.compreprints.org Detection is typically achieved using detectors like UV-Vis, which measure the absorbance of the eluting compounds at specific wavelengths. researchgate.net For quantitative analysis, a calibration curve is generated by analyzing standards of known concentrations and comparing the responses of unknown samples to this curve. specificpolymers.com

The development of an HPLC method is a systematic process that requires the quantification of chromatographic parameters and the approval of method performance. researchgate.net While HPLC is a powerful tool, its reliability can be affected by matrix effects in complex samples. specificpolymers.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

GC-MS is a hyphenated technique particularly useful for the analysis of volatile and semi-volatile compounds. nih.govthermofisher.com While this compound itself may require derivatization to enhance its volatility for GC analysis, GC-MS is valuable for studying its potential volatile metabolites. nih.govresearchgate.net The GC component separates the compounds based on their boiling points and interaction with the stationary phase, and the eluting compounds are then introduced into a mass spectrometer. researchgate.net

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating a mass spectrum that provides structural information and can be used for identification by comparison to spectral libraries. thermofisher.comresearchgate.net GC-MS is ideal for identifying and quantitating small molecular metabolites. nih.gov It generates reproducible molecular fragmentation patterns, aiding in metabolite identification. thermofisher.com Derivatization is often required for many metabolites to make them volatile enough for GC analysis. nih.govthermofisher.com

Studies have utilized GC-MS to identify metabolites related to laudanosine (B1674548) (a closely related alkaloid), including this compound itself, in biological samples like urine. researchgate.net This highlights the utility of GC-MS in metabolic profiling studies involving benzyltetrahydroisoquinoline alkaloids. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is an evolution of HPLC that utilizes columns packed with smaller particles (typically less than 2 µm) and operates at higher pressures. ijsrtjournal.comcreative-proteomics.commdpi.com This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. ijsrtjournal.comcreative-proteomics.commdpi.com UPLC is particularly advantageous for analyzing complex mixtures and detecting compounds at trace levels. ijsrtjournal.com

UPLC offers enhanced separation efficiency due to the smaller particle size, leading to sharper peaks and better resolution of closely eluting compounds. creative-proteomics.commdpi.com This is crucial when analyzing samples containing numerous related alkaloids and metabolites. The increased speed of analysis allows for higher sample throughput. ijsrtjournal.com UPLC has found increasing application in the analysis of drug substances and the assessment of drug quality. mdpi.com Researchers are actively working on transferring and modifying existing HPLC methods to UPLC to leverage its benefits. mdpi.com

UPLC can be coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS) for even greater sensitivity and specificity in complex matrix analysis. frontiersin.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification and structural elucidation capabilities of spectroscopic methods, providing more comprehensive analytical information.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for trace analysis and metabolite profiling. frontiersin.orgmdpi.comnih.govresearchgate.net LC-MS/MS combines the separation capabilities of LC with the high sensitivity and selectivity of MS/MS detection. researchgate.net This technique is particularly valuable for analyzing complex biological matrices where the analyte of interest is present at low concentrations. frontiersin.orgmdpi.comnih.gov

In LC-MS/MS, after chromatographic separation, ions are generated from the eluting compounds and then fragmented in the mass spectrometer. The resulting fragment ions provide highly specific information for identification and quantification. researchgate.net This allows for the selective detection and quantification of target compounds even in the presence of interfering substances. LC-MS/MS is a major tool for global metabolite profiling, offering speed and extensive metabolite coverage with high sensitivity. researchgate.net It can be used to identify and quantify metabolites in various biological samples. frontiersin.orgresearchgate.net

LC-MS/MS has been employed in studies involving the metabolism of related compounds, and its capabilities are directly applicable to the trace analysis and metabolite profiling of this compound. researchgate.netfrontiersin.org

LC-NMR and GC-IR for Structural Confirmation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are hyphenated techniques used for structural confirmation of isolated or separated compounds.

LC-NMR combines the separation power of LC with the structural elucidation capabilities of NMR spectroscopy. wiley.commdpi.com NMR provides detailed information about the molecular structure of a compound, including the arrangement of atoms and functional groups. mdpi.com Coupling LC with NMR allows for the online analysis of separated components, providing structural information without the need for extensive off-line sample collection and preparation. wiley.commdpi.com LC-NMR is particularly useful for the identification of unknown compounds in complex mixtures and for distinguishing between isomers. wiley.commdpi.com While NMR is less sensitive than MS, recent technological advancements, such as cryoprobes and microprobes, have improved detection limits. mdpi.com LC-NMR can be used in various operational modes, including on-flow and stop-flow. mdpi.com Combining LC-NMR with LC-MS can provide complementary information, enhancing the confidence in structural assignments. wiley.comresearchgate.net

GC-IR (also known as GC-IRD or GC-FTIR) combines the separation of GC with the structural characterization power of infrared spectroscopy. chromatographytoday.comlabmanager.com Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. chromatographytoday.com GC-IR is particularly useful for identifying functional groups and distinguishing between structural isomers, which can be challenging with GC-MS alone. chromatographytoday.comlabmanager.com The GC effluent is typically passed through a heated flow cell (light pipe) or deposited on a cryogenically cooled surface before IR analysis. chromatographytoday.com GC-IR provides characteristic IR spectra that can be compared to spectral libraries for compound identification and structural confirmation. labmanager.com

These hyphenated techniques, LC-NMR and GC-IR, serve as valuable tools for obtaining definitive structural confirmation of this compound and its potential metabolites, complementing the information obtained from chromatographic separations and mass spectrometric detection.

Sample Preparation Strategies for this compound Analysis from Complex Matrices

The analysis of this compound from complex matrices, such as biological samples (e.g., blood, urine, tissues) or plant extracts, necessitates effective sample preparation to isolate the analyte and remove interfering substances. Complex matrices pose significant challenges due to the presence of diverse components like proteins, lipids, salts, and other endogenous compounds that can interfere with analytical techniques, affecting sensitivity, accuracy, and instrument performance. chromatographyonline.comchromatographyonline.com

Various sample preparation techniques are employed, often selected based on the nature of the matrix, the concentration of the analyte, and the chosen analytical method (e.g., liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS)). chromatographyonline.comchromatographyonline.com Common strategies include:

Liquid-Liquid Extraction (LLE): This classical technique relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. ijisrt.comresearchgate.netorientjchem.org The sample is mixed with the two solvents, and the analyte partitions into the phase where it is more soluble. orientjchem.org The phases are then separated, and the solvent containing the analyte is collected, often followed by evaporation and reconstitution in a suitable solvent for analysis. ijisrt.comorientjchem.org LLE is effective for extracting analytes with varying polarities. ijisrt.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup, enrichment, and isolation. ijisrt.comresearchgate.netmdpi.com It involves passing the sample through a cartridge or disc containing a solid sorbent material. mdpi.com Analytes are retained on the sorbent while interfering matrix components are washed away. The retained analytes are then eluted using a suitable solvent. mdpi.com The choice of sorbent chemistry is crucial and depends on the properties of the analyte and the matrix. mdpi.com SPE can be particularly useful for removing proteins and phospholipids (B1166683) from biological samples like plasma and serum. chromatographyonline.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free or solvent-reduced technique where analytes are extracted directly from the sample matrix onto a coated fiber or other solid-phase substrate. ijisrt.comresearchgate.net

Protein Precipitation: For protein-rich matrices like plasma or serum, protein precipitation is a common initial step to remove these macromolecules that can interfere with downstream analysis, particularly LC-MS/MS. chromatographyonline.comijisrt.com

Filtration and Centrifugation: These methods are often used to remove particulate matter from samples before analysis, protecting analytical instrumentation. chromatographyonline.com

Often, a combination of these techniques is employed to achieve adequate sample cleanup and analyte concentration for reliable quantification. chromatographyonline.com Method development for complex matrices requires careful consideration of potential interferences and optimization of extraction parameters to ensure good recovery and reproducibility. chromatographyonline.comchromatographyonline.com Matrix spiking, where a known amount of analyte is added to a sample, is a technique used to evaluate the performance of the sample preparation method for a specific matrix type. thermofisher.com

Development of High-Throughput Screening Methods for this compound

High-throughput screening (HTS) is a process that enables the rapid testing of large numbers of chemical or biological compounds. bmglabtech.comresearchgate.net While specific HTS methods for this compound itself are not detailed in the provided search results, the principles and technologies of HTS are broadly applicable to the identification of compounds that interact with specific biological targets or exhibit desired activities. bmglabtech.comdrugtargetreview.com

HTS is commonly used in drug discovery to screen large compound libraries to identify "hits" or "leads" that show activity against a target, such as an enzyme or a cellular pathway. bmglabtech.comdrugtargetreview.com The process typically involves:

Sample and Library Preparation: Compounds, including potential analytes like this compound or related structures, are prepared in arrayed formats, commonly in multi-well plates (e.g., 384-, 1536-well plates). bmglabtech.com

Automated Assay Execution: Robotic systems and liquid handling devices are used to automate the dispensing of samples, reagents, and compound libraries into the microplates. bmglabtech.com

Detection and Data Acquisition: Plate readers or other detection systems measure a specific biological or biochemical response, such as fluorescence, luminescence, or absorbance, which indicates the interaction or activity of the tested compound. bmglabtech.comdrugtargetreview.com

Data Analysis: Dedicated software is used for data acquisition, processing, and analysis to identify potential hits based on predefined criteria. bmglabtech.com

While the specific biological target or assay for screening this compound would depend on the research objective, HTS methodologies could theoretically be developed to screen for this compound's interaction with particular enzymes involved in metabolic pathways, its binding to specific receptors, or its influence on cellular processes. The success of such HTS methods would rely on developing a sensitive and specific assay that can be miniaturized and automated. The analysis of alkaloids, including this compound, in biological systems has been explored using high-throughput genomic methods in the context of biosynthesis studies. cdnsciencepub.com

The data generated from HTS typically includes quantitative measurements of the assay response for each tested compound, allowing for the identification of active compounds and the calculation of parameters such as IC50 or EC50 values if dose-response experiments are performed.

Vii. Metabolomic and Biotransformation Studies of Laudanine in Model Systems

Identification of Laudanine Metabolites in Plant and Microbial Systems

In plant systems, particularly Papaver somniferum, this compound is part of the intricate benzylisoquinoline alkaloid (BIA) biosynthetic pathway. While this compound itself is a product of this pathway, its further metabolism within the plant can occur. Research indicates that this compound is formed from the methylation of (R,S)-reticuline catalyzed by (R,S)-reticuline 7-O-methyltransferase (7OMT) cdnsciencepub.comnih.govqmul.ac.uk. Some studies have suggested that papaverine (B1678415) and noscapine (B1679977) might be derived from this compound, although alternative biosynthetic routes for noscapine from (S)-scoulerine are also supported by radiotracer studies cdnsciencepub.com. The presence of this compound has also been reported in other plants like Stephania macrantha and Stephania cephalantha nih.govwikidata.orgwikidata.org.

Microbial biotransformation is a process where microorganisms or their enzymes modify chemical compounds medcraveonline.com. This can lead to the generation of metabolites. While extensive specific data on the microbial metabolism of this compound is limited in the search results, microbial biotransformation is a known mechanism for altering a wide range of compounds, including other alkaloids and pharmaceutical substances medcraveonline.comamazon.com. Microorganisms can catalyze reactions such as oxidation, reduction, hydrolysis, and conjugation, which could potentially act on the this compound structure medcraveonline.com. Studies on the biotransformation of related phenolic tetrahydroprotoberberines in plant cell cultures, for instance, have shown the formation of protoberberines through enzymatic reactions researchgate.net.

Enzymatic Systems Involved in this compound Biotransformation (e.g., CYP Enzymes, Transferases)

In plants, the primary enzyme directly involved in the formation of this compound is (R,S)-reticuline 7-O-methyltransferase (7OMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the 7-hydroxyl group of (R,S)-reticuline, yielding this compound and S-adenosyl-L-homocysteine nih.govqmul.ac.ukkegg.jp. Studies in Papaver somniferum have characterized this methyltransferase, noting its ability to methylate both (S)- and (R)-reticuline with similar efficiency nih.govqmul.ac.uk.